molecular formula C10H8Cl2N4O B8707206 Ethanone, 1-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)-, oxime CAS No. 69711-71-3

Ethanone, 1-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)-, oxime

Cat. No.: B8707206
CAS No.: 69711-71-3
M. Wt: 271.10 g/mol
InChI Key: CNCXXOKGVGYHLY-UHFFFAOYSA-N
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Description

Ethanone, 1-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)-, oxime is a compound that features a 1,2,4-triazole ring and a dichlorophenyl group. Compounds containing the 1,2,4-triazole ring are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties . The presence of the dichlorophenyl group further enhances its biological activity, making it a compound of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)-, oxime typically involves the reaction of 1-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone with hydroxylamine hydrochloride under basic conditions . The reaction proceeds through the formation of an oxime intermediate, which is then isolated and purified.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)-, oxime undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethanone, 1-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)-, oxime has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: Another triazole derivative with antifungal properties.

    Anastrozole: A triazole-based aromatase inhibitor used in cancer treatment.

    Flupoxam: A triazole-containing herbicide.

Uniqueness

Ethanone, 1-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)-, oxime is unique due to its combination of a dichlorophenyl group and a triazole ring, which imparts a broad spectrum of biological activities. Its oxime functionality also provides additional sites for chemical modification, making it a versatile compound for various applications .

Properties

CAS No.

69711-71-3

Molecular Formula

C10H8Cl2N4O

Molecular Weight

271.10 g/mol

IUPAC Name

N-[1-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-yl)ethylidene]hydroxylamine

InChI

InChI=1S/C10H8Cl2N4O/c11-7-1-2-8(9(12)3-7)10(15-17)4-16-6-13-5-14-16/h1-3,5-6,17H,4H2

InChI Key

CNCXXOKGVGYHLY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(=NO)CN2C=NC=N2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

106.8 g (0.44 mol) of 1-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-yl)-ethan-1-one were dissolved in 780 ml of ethanol, 48 g of hydroxylammonium hydrochloride were added and the mixture was heated under reflux for 5 hours. Thereafter, 1,000 ml of water were added, and the reaction mixture was filtered. 51 g (45% of theory) of 1-(2,4-dichlorophenyl)-1-oximino-2-(1,2,4-triazol-1-yl)-ethane of melting point 165°-170° C. were obtained. ##STR8##
Quantity
106.8 g
Type
reactant
Reaction Step One
Quantity
780 mL
Type
solvent
Reaction Step One
Name
hydroxylammonium hydrochloride
Quantity
48 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

269 g (1 mol) of ω-bromo-2,4-dichloroacetophenone were dissolved in 250 ml of acetonitrile. This solution was added dropwise to a suspension, boiling under reflux, of 69 g (1 mol) of 1,2,4-triazole and 150 g of potassium carbonate in 2 liters of acetonitrile. After heating the mixture under reflux for 20 hours, the cooled suspension was filtered, the filtrate was freed from solvent, the residue was taken up in ethyl acetate and the ethyl acetate solution was washed with water, dried over sodium sulphate and freed from solvent. The residue from the ethyl acetate crystallized out when isopropanol was added. After recrystallizing from ligroin/isopropanol, 154 g (60% of theory) of ω-(1,2,4-triazol-1-yl)-2,4-dichloroacetophenone of melting point 117° C. were obtained. ##STR7## 106.8 g (0.44 mol) of 1-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-yl)-ethan-1-one were dissolved in 780 ml of ethanol, 48 g of hydroxylammonium hydrochloride were added and the mixture was heated under reflux for 5 hours. Thereafter, 1,000 ml of water were added, and the reaction mixture was filtered. 51 g (45% of theory) of 1-(2,4-dichlorophenyl)-1-oximino-2-(1,2,4-triazol-1-yl)-ethane of melting point 165°-170° C. were obtained. ##STR8##
[Compound]
Name
ω-bromo-2,4-dichloroacetophenone
Quantity
269 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
69 g
Type
reactant
Reaction Step Two
Quantity
150 g
Type
reactant
Reaction Step Two
Quantity
2 L
Type
solvent
Reaction Step Two
Quantity
106.8 g
Type
reactant
Reaction Step Three
Quantity
780 mL
Type
solvent
Reaction Step Three
Name
hydroxylammonium hydrochloride
Quantity
48 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

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